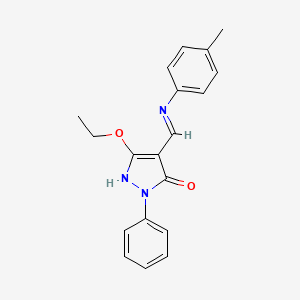

5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 338750-98-4

Cat. No.: VC6248567

Molecular Formula: C19H19N3O2

Molecular Weight: 321.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338750-98-4 |

|---|---|

| Molecular Formula | C19H19N3O2 |

| Molecular Weight | 321.38 |

| IUPAC Name | 5-ethoxy-4-[(4-methylphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C19H19N3O2/c1-3-24-18-17(13-20-15-11-9-14(2)10-12-15)19(23)22(21-18)16-7-5-4-6-8-16/h4-13,21H,3H2,1-2H3 |

| Standard InChI Key | ZAEDVOBWYDGTIB-LGMDPLHJSA-N |

| SMILES | CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)C |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₉H₁₉N₃O₂, with a molecular weight of 321.38 g/mol. Its IUPAC name, 5-ethoxy-4-[(4-methylphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one, reflects the substitution pattern:

-

A pyrazol-3-one core (a five-membered ring with two adjacent nitrogen atoms and a ketone group).

-

An ethoxy group (-OCH₂CH₃) at position 5.

-

A phenyl group (-C₆H₅) at position 2.

-

A 4-toluidinomethylene substituent (-CH=N-C₆H₄-CH₃) at position 4 .

The presence of the iminomethylene group introduces potential for tautomerism and hydrogen bonding, which may influence its reactivity and interactions with biological targets .

Table 1: Key Physicochemical Properties

Synthesis and Reaction Pathways

The synthesis of pyrazolone derivatives typically involves condensation reactions between pyrazolones and aromatic aldehydes. For 5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one, a plausible route includes:

-

Formation of the pyrazolone core: Reacting a β-ketoester with phenylhydrazine to yield 5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

-

Knoevenagel condensation: Treating the pyrazolone with 4-toluidine and an aldehyde under basic conditions (e.g., sodium acetate or piperidine) to introduce the toluidinomethylene group .

Source demonstrates a related synthesis for bis-pyrazolones, where sodium acetate in 70% ethanol efficiently catalyzes the condensation at room temperature, yielding products in 85–95% efficiency. This method’s mild conditions suggest applicability to the target compound, minimizing side reactions such as oxidation or decomposition .

Physicochemical and Spectral Characterization

While experimental data for this specific compound is sparse, analogous pyrazolones are characterized using:

-

Infrared (IR) Spectroscopy: Absorption bands for C=O (1650–1700 cm⁻¹), C=N (1600–1640 cm⁻¹), and N-H (3200–3400 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR):

The predicted logP (partition coefficient) of 3.52 (via PubChem) indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems.

Applications in Materials Science and Industry

The compound is classified as a specialty chemical with applications in:

-

Pharmaceutical Research: As a scaffold for developing kinase inhibitors or antimicrobial agents.

-

Coordination Chemistry: The imine and carbonyl groups may act as ligands for metal ions, forming complexes with catalytic or magnetic properties.

Suppliers such as Parchem and American Custom Chemicals Corporation offer the compound at $647.61–$687.35 per 1–10 mg, reflecting its high value for niche applications .

Research Gaps and Future Directions

Current limitations include:

-

Absence of in vivo toxicity data.

-

Unconfirmed solubility and stability profiles.

-

Need for target-specific bioactivity studies (e.g., enzyme inhibition assays).

Future work should prioritize:

-

Structure-Activity Relationship (SAR) Studies: Modifying the ethoxy, phenyl, or toluidinomethylene groups to optimize potency.

-

Computational Modeling: Predicting binding modes with cancer-related proteins (e.g., EGFR, BRAF).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume